2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid is a complex organic compound that features both allylamino and cyanophenylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of allylamine with 2-cyanophenyl isocyanate to form the intermediate product, which is then subjected to further reactions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives such as oxo compounds, amines, and substituted allylamino derivatives.
Scientific Research Applications
2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites on enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Allylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid: shares similarities with other compounds such as 2-cyanoacetamides and pyridinium salts.
2-Cyanoacetamides: These compounds also contain a cyano group and are used in the synthesis of heterocyclic compounds.
Pyridinium Salts: These salts are structurally diverse and have applications in pharmaceuticals and materials science.
Uniqueness
The uniqueness of this compound lies in its combination of allylamino and cyanophenylamino groups, which provide distinct reactivity and binding properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-(2-cyanoanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-7-16-12(14(19)20)8-13(18)17-11-6-4-3-5-10(11)9-15/h2-6,12,16H,1,7-8H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVQEJXPTWZQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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